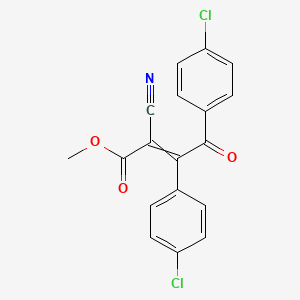
Methyl 3,4-bis(4-chlorophenyl)-2-cyano-4-oxobut-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3,4-bis(4-chlorophenyl)-2-cyano-4-oxobut-2-enoate is an organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of two 4-chlorophenyl groups, a cyano group, and an oxobutenoate moiety. It is used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,4-bis(4-chlorophenyl)-2-cyano-4-oxobut-2-enoate typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with malononitrile in the presence of a base, followed by the addition of methyl acetoacetate. The reaction conditions often require a solvent such as ethanol and a catalyst like piperidine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,4-bis(4-chlorophenyl)-2-cyano-4-oxobut-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
Methyl 3,4-bis(4-chlorophenyl)-2-cyano-4-oxobut-2-enoate is utilized in various fields of scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3,4-bis(4-chlorophenyl)-2-cyano-4-oxobut-2-enoate involves its interaction with specific molecular targets and pathways. The compound’s reactivity is attributed to the presence of the cyano and oxobutenoate groups, which can participate in various biochemical reactions. These interactions can lead to the modulation of biological pathways, potentially resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3,4-bis(4-fluorophenyl)-2-cyano-4-oxobut-2-enoate
- Methyl 3,4-bis(4-bromophenyl)-2-cyano-4-oxobut-2-enoate
- Methyl 3,4-bis(4-methylphenyl)-2-cyano-4-oxobut-2-enoate
Uniqueness
Methyl 3,4-bis(4-chlorophenyl)-2-cyano-4-oxobut-2-enoate is unique due to the presence of the 4-chlorophenyl groups, which impart distinct chemical and biological properties. These properties differentiate it from similar compounds with different substituents, making it valuable for specific research and industrial applications.
Properties
CAS No. |
62955-78-6 |
|---|---|
Molecular Formula |
C18H11Cl2NO3 |
Molecular Weight |
360.2 g/mol |
IUPAC Name |
methyl 3,4-bis(4-chlorophenyl)-2-cyano-4-oxobut-2-enoate |
InChI |
InChI=1S/C18H11Cl2NO3/c1-24-18(23)15(10-21)16(11-2-6-13(19)7-3-11)17(22)12-4-8-14(20)9-5-12/h2-9H,1H3 |
InChI Key |
RKUDSIRQFUTEAH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=C(C1=CC=C(C=C1)Cl)C(=O)C2=CC=C(C=C2)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















